Di-1-propenyl sulfide, (Z,Z)-

Description

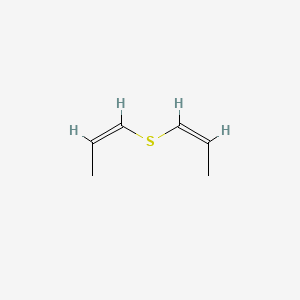

Structure

3D Structure

Properties

CAS No. |

37981-36-5 |

|---|---|

Molecular Formula |

C6H10S |

Molecular Weight |

114.21 g/mol |

IUPAC Name |

(Z)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene |

InChI |

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3-,6-4- |

InChI Key |

RJDJXOBGMMKPMH-GLIMQPGKSA-N |

Isomeric SMILES |

C/C=C\S/C=C\C |

Canonical SMILES |

CC=CSC=CC |

Origin of Product |

United States |

Nomenclature and Isomeric Configurations of Di 1 Propenyl Sulfide

IUPAC and Common Nomenclature of (Z,Z)-Di-1-propenyl Sulfide (B99878)

The chemical compound with the specific stereochemistry (Z,Z)- is systematically named (1Z)-1-[(1Z)-prop-1-en-1-ylsulfanyl]-1-propene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. ncats.io Other systematic names include 1-Propene, 1,1'-thiobis-, (1Z,1'Z)- and 1-Propene, 1,1'-thiobis-, (Z,Z)- . ncats.io

Commonly, it is referred to as (Z,Z)-Di-1-propenyl sulfide . ncats.iothegoodscentscompany.com It is also known by the synonym cis,cis-di-1-propenyl sulfide. ncats.io The general term di-1-propenyl sulfide refers to a mixture of its geometric isomers. ebi.ac.uk

| Nomenclature Type | Name |

| IUPAC Name | (1Z)-1-[(1Z)-prop-1-en-1-ylsulfanyl]-1-propene ncats.io |

| Other IUPAC Names | 1-Propene, 1,1'-thiobis-, (1Z,1'Z)- ncats.io, 1-Propene, 1,1'-thiobis-, (Z,Z)- ncats.io |

| Common Name | (Z,Z)-Di-1-propenyl sulfide thegoodscentscompany.com |

| Synonym | cis,cis-Di-1-propenyl sulfide ncats.io |

Stereoisomeric Forms and Their Distinctions: (E,E)-, (E,Z)-, and (Z,Z)-Di-1-propenyl Sulfide

Di-1-propenyl sulfide exists in three stereoisomeric forms: (E,E)-, (E,Z)-, and (Z,Z)-di-1-propenyl sulfide. thegoodscentscompany.com These isomers share the same molecular formula (C6H10S) and connectivity of atoms but differ in the spatial arrangement of the groups attached to the carbon-carbon double bonds. ncats.iochemspider.comfda.gov This type of isomerism is known as geometric isomerism, a form of stereoisomerism. savemyexams.com

Structural Isomerism and Geometrical Considerations

The prefixes (E) and (Z) are derived from the German words entgegen (opposite) and zusammen (together) and are used to designate the configuration of the double bonds.

(Z,Z)-Di-1-propenyl sulfide : In this isomer, the higher priority groups on each carbon of both double bonds are on the same side. This is also referred to as the cis,cis-isomer. ncats.io

(E,E)-Di-1-propenyl sulfide : Here, the higher priority groups on each carbon of both double bonds are on opposite sides. chemspider.comnih.gov This is also known as the trans,trans-isomer.

(E,Z)-Di-1-propenyl sulfide : This isomer has a mixed configuration, with one double bond being (E) and the other (Z). obolibrary.orgthegoodscentscompany.com It is also referred to as the cis,trans-isomer. fda.gov

The geometry of these isomers arises from the restricted rotation around the carbon-carbon double bonds. savemyexams.com All three isomers are achiral, meaning they are superimposable on their mirror images. ncats.iofda.govncats.io

| Isomer | Systematic Name | Common Synonym | Configuration |

| (Z,Z)- | (1Z)-1-[(1Z)-prop-1-en-1-ylsulfanyl]-1-propene ncats.io | cis,cis-di-1-propenyl sulfide ncats.io | Both propenyl groups have a Z configuration. |

| (E,E)- | (1E)-1-[(1E)-prop-1-en-1-ylsulfanyl]-1-propene chemspider.com | trans,trans-di-1-propenyl sulfide | Both propenyl groups have an E configuration. |

| (E,Z)- | (E)-1-[(Z)-prop-1-enyl]sulfanylprop-1-ene thegoodscentscompany.com | cis,trans-di-1-propenyl sulfide fda.gov | One propenyl group has an E configuration, and the other has a Z configuration. |

Isomeric Purity and Mixtures in Research Contexts

In many instances, di-1-propenyl sulfide is encountered and utilized as a mixture of its (E,E), (E,Z), and (Z,Z) stereoisomers. thegoodscentscompany.com For example, a commercially available mixture for use as a flavoring substance specifies a composition of 20-40% (E,E), 40-60% (E,Z), and 10-20% (Z,Z) isomers. thegoodscentscompany.com The FEMA (Flavor and Extract Manufacturers' Association) number 4386 refers to a mixture of these geometric isomers. ebi.ac.uk

The specific isomeric composition can be crucial in research as different isomers may exhibit distinct biological activities or sensory properties. For instance, research on the key aroma compounds in Toona sinensis (Chinese mahogany) involved the quantification of the different isomers of di-1-propenyl disulfide, a related compound, highlighting the importance of distinguishing between stereoisomers in such studies. tum.de The synthesis and study of specific isomers, such as the stereoselective synthesis of S-1-propenyl-l-cysteine, further underscore the need for isomeric purity in certain research applications. researchgate.net

Natural Occurrence and Phytochemical Investigations

Presence in Allium Species

The genus Allium, which includes well-known culinary and medicinal plants like garlic and onion, is a primary source of various organosulfur compounds. The isomeric composition of di-1-propenyl disulfide is a key area of study in understanding the distinct flavors and biochemical properties of these plants.

Phytochemical studies have confirmed the presence of di-1-propenyl sulfide (B99878) as a volatile constituent in garlic (Allium sativum) ebi.ac.uk. Detailed investigations into the organosulfur chemistry of crushed garlic have examined the various geometric isomers of bis(1-propenyl) disulfide, the class to which (Z,Z)-Di-1-propenyl sulfide belongs bohrium.com. The formation of these compounds is a key aspect of garlic's characteristic chemical profile upon cutting or crushing.

Onion (Allium cepa) is another significant source of di-1-propenyl sulfide ebi.ac.uk. Research focusing on the sulfur-containing flavorants of onions has involved the study of the geometric isomers of bis(1-propenyl) disulfide that form when onion tissue is damaged bohrium.com. The presence of these isomers, including the (Z,Z)- form, is central to the chemistry that defines onion's distinct aroma and taste. Further analysis has identified various isomers of di-1-propenyl disulfide in different types of onions, including garden onions and red onions hmdb.ca.

Investigations into the chemical composition of Welsh onion (Allium fistulosum) have detected the presence of di-1-propenyl disulfide. Specifically, the (E,E)-isomer has been identified as a constituent of this species hmdb.ca. While the (Z,Z)- isomer has not been explicitly reported in all studies, the confirmation of other isomers indicates that the di-1-propenyl disulfide structure is a component of the plant's volatile chemistry.

The presence of di-1-propenyl sulfide and its isomers has been explored in other varieties of Allium. While detailed isomeric analysis for Allium roseum is not extensively documented in the reviewed literature, related species have been shown to contain these compounds. For instance, elephant garlic (Allium ampeloprasum) has been found to contain other isomers such as (E,Z)-di-1-propenyl disulfide.

Table 1: Occurrence of Di-1-propenyl sulfide Isomers in Select Allium Species

| Species | Compound/Isomer | Finding |

| Allium sativum (Garlic) | Di-1-propenyl disulfide (isomers) | Identified as a volatile constituent. |

| Allium cepa (Onion) | Di-1-propenyl disulfide (isomers) | Identified as a key flavorant. |

| Allium fistulosum (Welsh Onion) | (E,E)-Di-1-propenyl disulfide | Detected in phytochemical analyses. |

Occurrence in Ferula Species

The genus Ferula is known for producing oleo-gum-resins rich in sulfur compounds, which are responsible for their strong, pungent odors.

Extensive phytochemical investigations of the essential oil derived from the oleo-gum-resin of Ferula assa-foetida have been conducted. These studies consistently report the major sulfur-containing components to be other compounds, such as (E)-1-propenyl sec-butyl disulfide and (Z)-1-propenyl sec-butyl disulfide. Based on available research, Di-1-propenyl sulfide, including the (Z,Z)- isomer, has not been identified as a natural constituent of Ferula assa-foetida.

Biosynthetic Pathways and Precursors in Plants

The biosynthesis of volatile sulfur compounds in plants, particularly those containing propenyl groups, is a complex process that has been extensively studied in the Allium genus (e.g., onions and garlic). These pathways are considered a valuable model for understanding the formation of similar compounds in other plant families, including Ferula. nih.gov The general mechanism involves the enzymatic breakdown of stable, non-volatile sulfur-containing amino acid precursors.

The key enzymatic step in the formation of propenyl-containing sulfur volatiles is the cleavage of S-alk(en)yl-L-cysteine sulfoxides by the enzyme alliinase (EC 4.4.1.4). nih.gov The precursor for the 1-propenyl group is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167), commonly known as isoalliin (B1237514). nih.gov

When plant tissues are damaged, alliinase, which is typically sequestered in the cell's vacuoles, comes into contact with its substrate, isoalliin, located in the cytoplasm. The enzyme rapidly catalyzes the breakdown of isoalliin, leading to the formation of highly reactive intermediates: 1-propenylsulfenic acid, pyruvate, and ammonia. nih.gov The formation of the (Z)-isomer of the propenyl group is thought to be determined at this stage or during the subsequent rearrangements, although the precise enzymatic control over the stereochemistry is a subject of ongoing research.

The 1-propenylsulfenic acids produced by the action of alliinase are inherently unstable. They undergo rapid, spontaneous condensation and rearrangement reactions to form a variety of more stable volatile sulfur compounds. nih.gov

The initial step is typically the self-condensation of two molecules of 1-propenylsulfenic acid to form a thiosulfinate, specifically di-1-propenyl thiosulfinate. This thiosulfinate is also an unstable intermediate. It can then undergo further rearrangement and degradation to yield various disulfides, trisulfides, and other sulfur compounds. The formation of a disulfide like Di-1-propenyl sulfide would occur through the decomposition of the corresponding thiosulfinate. The specific stereochemistry of the final disulfide, such as the (Z,Z)-isomer, would depend on the stereochemistry of the precursor sulfenic acids and the conditions of the subsequent rearrangement reactions.

Chemical Synthesis and Derivatization Strategies

Laboratory Synthesis Methodologies for (Z,Z)-Di-1-propenyl Sulfide (B99878)

The creation of the specific (Z,Z) isomer of Di-1-propenyl sulfide in a laboratory setting requires precise control over the reaction conditions to ensure the desired stereochemistry. Several key methodologies have been explored for this purpose.

Reaction of Propenyl Halides with Sodium Sulfide

The reaction of propenyl halides with a sulfur source like sodium sulfide is a fundamental approach for the formation of thioethers. To achieve the desired (Z,Z) stereochemistry, the starting material must possess the (Z)-configuration, and the reaction conditions must be controlled to prevent isomerization. The reaction typically proceeds via a nucleophilic substitution mechanism where the sulfide ion displaces the halide.

A general representation of this reaction is as follows:

2 (Z)-CH₃CH=CHX + Na₂S → (Z,Z)-(CH₃CH=CH)₂S + 2 NaX (where X = Cl, Br, I)

The choice of solvent and temperature is crucial in maintaining the stereochemical integrity of the propenyl group. Non-polar, aprotic solvents are often favored to minimize side reactions and isomerization.

Cleavage of 1-Alkenyl Alkyl Sulfides

An alternative strategy for the synthesis of di(1-alkenyl) sulfides involves the cleavage of 1-alkenyl alkyl sulfides. This method is particularly useful when the corresponding 1-alkenyl alkyl sulfides are more readily accessible. The process typically involves the use of an alkali metal, such as sodium or lithium, in liquid ammonia. The strong reducing conditions cleave the S-alkyl bond, generating a 1-alkenethiolate anion.

This anion can then be further reacted in situ to yield the desired di(1-alkenyl) sulfide. To obtain the (Z,Z) isomer, the starting 1-alkenyl alkyl sulfide must have the (Z) configuration.

| Reactant | Reagents | Product |

| (Z)-1-Propenyl alkyl sulfide | Alkali metal (e.g., Na, Li) in liquid NH₃ | (Z)-1-Propenethiolate anion |

Oxidation of 1-Alkenethiolate Anions

The in situ oxidation of 1-alkenethiolate anions provides a direct route to symmetrical di(1-alkenyl) sulfides. Following the generation of the (Z)-1-propenethiolate anion through methods such as the cleavage of (Z)-1-propenyl alkyl sulfides, a mild oxidizing agent is introduced to the reaction mixture. Iodine (I₂) is a commonly employed reagent for this purpose, effectively coupling two thiolate anions to form the disulfide linkage while preserving the (Z,Z) stereochemistry. researchgate.net

2 (Z)-CH₃CH=CHS⁻ + I₂ → (Z,Z)-(CH₃CH=CH)₂S₂ + 2 I⁻

This method is advantageous due to its high efficiency and the mild conditions required for the oxidation step.

Synthesis of Related Di-1-propenyl Sulfide Analogues and Derivatives

The synthesis of analogues and derivatives of di-1-propenyl sulfide allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These synthetic efforts often focus on introducing various functional groups or modifying the substitution pattern of the propenyl chains.

Stereoselective Synthesis Approaches

Achieving high stereoselectivity is a critical aspect of synthesizing specific isomers of di-1-propenyl sulfide and its analogues. Several modern synthetic methods have been developed to address this challenge.

One notable approach involves the reaction of α-thiophosphorylated carbonyl compounds with thiotosylates in the presence of a base. This method has been shown to be highly diastereoselective, yielding functionalized unsymmetrical (Z)-alkenyl disulfides. While this method produces disulfides, it demonstrates a powerful strategy for controlling the Z-configuration of the double bond, which is a crucial aspect for the synthesis of (Z,Z)-di-1-propenyl sulfide analogues.

Another strategy for the stereoselective synthesis of (Z)-alkenyl halides, which are key precursors for (Z,Z)-di-1-propenyl sulfide, is through catalytic cross-metathesis. This approach can tolerate a variety of functional groups, including sulfides, and offers high Z-selectivity.

| Method | Description | Key Features |

| Reaction of α-thiophosphorylated carbonyls with thiotosylates | A diastereoselective method for preparing functionalized unsymmetrical (Z)-alkenyl disulfides. | High Z-selectivity, tolerates various functional groups. |

| Catalytic Cross-Metathesis | A method for the stereoselective synthesis of (Z)-alkenyl halides, which are precursors to the target compound. | High Z-selectivity, good functional group tolerance. |

These stereoselective methods provide valuable tools for the precise construction of the desired (Z,Z)-di-1-propenyl sulfide and its derivatives, enabling further investigation into their chemical and biological properties.

Chemical Reactivity, Degradation, and Transformation Mechanisms

Oxidative Transformations of (Z,Z)-Di-1-propenyl Sulfide (B99878)

Organic sulfides are susceptible to oxidation, and the specific reactivity of (Z,Z)-Di-1-propenyl sulfide is influenced by its vinyl sulfide structure. nih.gov The oxidation of the sulfur atom is a fundamental transformation, leading to compounds with different chemical properties and biological activities. mdpi.com

The sulfur center in (Z,Z)-Di-1-propenyl sulfide can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. researchgate.netnih.gov This stepwise oxidation is a common pathway for many organic sulfides. mdpi.com The oxidation of sulfides is a direct and straightforward method for preparing these higher oxidation state sulfur compounds. mdpi.comorganic-chemistry.org

The initial oxidation converts the sulfide to a sulfoxide. Vinyl sulfides, such as di-1-propenyl sulfide, are particularly susceptible to this transformation due to their lower oxidation potentials, which allows the reaction to proceed quickly. nih.gov Further oxidation of the sulfoxide yields the corresponding sulfone. researchgate.net Controlling the reaction conditions, such as temperature, reaction time, and the amount of oxidant, is crucial to selectively yield either the sulfoxide or the sulfone, as over-oxidation to the sulfone can readily occur. nih.gov A variety of oxidizing agents, including hydrogen peroxide and peracids, can be employed for these transformations. nih.govorganic-chemistry.org

| Reactant | Oxidation Step | Product | Functional Group Transformation |

|---|---|---|---|

| (Z,Z)-Di-1-propenyl sulfide | First Oxidation | (Z,Z)-Di-1-propenyl sulfoxide | Sulfide to Sulfoxide |

| (Z,Z)-Di-1-propenyl sulfoxide | Second Oxidation | (Z,Z)-Di-1-propenyl sulfone | Sulfoxide to Sulfone |

Thermal Degradation and Rearrangement Pathways

When subjected to high temperatures, (Z,Z)-Di-1-propenyl sulfide and related di(1-alkenyl) sulfides undergo significant degradation and rearrangement. These thermal processes lead to the formation of a complex mixture of sulfur-containing compounds, including heterocyclic derivatives and species with different sulfur linkages.

A key thermal transformation of di(1-alkenyl) sulfides is their conversion to thiophene (B33073) derivatives. researchgate.net Specifically, heating di(1-alkenyl) disulfides at temperatures between 150-200°C has been shown to form 3,4-dialkylthiophenes in good yields. researchgate.netresearchgate.net This cyclization reaction involves the rearrangement of the alkenyl chains and the sulfur atom to form the stable aromatic thiophene ring. The thermolysis of related alkyl 1-propenyl disulfides also yields 3,4-dimethylthiophene (B1217622) as a major product, indicating this is a favorable thermal pathway for propenyl-sulfur compounds. researchgate.netresearchgate.net

Thermal degradation of propenyl-sulfur compounds also results in the cleavage and reformation of sulfur-sulfur bonds. researchgate.netresearchgate.net The thermolysis of alkyl 1-propenyl disulfides produces a mixture of compounds that includes dialkyl disulfides and dialkyl trisulfides. researchgate.netresearchgate.net This suggests that the thermal decomposition of (Z,Z)-Di-1-propenyl sulfide likely involves homolytic cleavage of the carbon-sulfur bonds, generating radicals that can recombine to form various disulfide and trisulfide species.

| Precursor Type | Reaction Condition | Product Class | Specific Products |

|---|---|---|---|

| Di(1-alkenyl) disulfide | Heating (150-200°C) | Thiophene Derivative | 3,4-Dialkylthiophene |

| Alkyl 1-propenyl disulfide | Thermolysis | Disulfide | Dialkyl disulfide |

| Alkyl 1-propenyl disulfide | Thermolysis | Trisulfide | Dialkyl trisulfide |

Nucleophilic Reactions Involving Sulfur Centers

The sulfur atom in sulfides is significantly more nucleophilic than the oxygen atom in ethers. libretexts.org This enhanced nucleophilicity dictates a major aspect of the reactivity of (Z,Z)-Di-1-propenyl sulfide. The sulfur center can readily attack electron-deficient species to form new covalent bonds.

A classic example of this reactivity is the reaction of sulfides with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org In this SN2 reaction, the sulfur atom acts as the nucleophile, displacing the halide to form a positively charged sulfonium ion. This reactivity is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org The sulfur atom's ability to act as a potent nucleophile also enables it to participate in the formation of intermediates like sulfur ylides when reacting with species such as diazo carbonyl compounds. researchgate.net

Reactions with Electrophilic Species

Complementing its nucleophilic character, the sulfur atom in (Z,Z)-Di-1-propenyl sulfide can react with a range of electrophiles. The reaction of a sulfide with an electrophile results in the formation of an electrophile-sulfide adduct. nih.gov

The oxidation of sulfides to sulfoxides and sulfones is, mechanistically, a reaction with an electrophilic oxygen source. organic-chemistry.org Furthermore, the reaction with an electrophile can activate the sulfur-containing group. For instance, once an electrophile binds to one of the sulfur residues in a polysulfide chain, that sulfur becomes a good leaving group. nih.gov This facilitates subsequent reactions, such as cleavage of the sulfur-sulfur bond by a nucleophile like water. nih.gov While di-1-propenyl sulfide does not have a polysulfide chain, the principle of electrophilic activation at the sulfur center remains relevant for its transformation and degradation pathways.

Table of Mentioned Compounds

| Compound Name |

|---|

| (Z,Z)-Di-1-propenyl sulfide |

| (Z,Z)-Di-1-propenyl sulfoxide |

| (Z,Z)-Di-1-propenyl sulfone |

| 3,4-Dialkylthiophene |

| 3,4-Dimethylthiophene |

| Dialkyl disulfide |

| Dialkyl trisulfide |

| Sulfonium salt |

| Sulfur ylide |

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile compounds like (Z,Z)-Di-1-propenyl sulfide (B99878). Its high sensitivity and ability to separate complex mixtures make it ideal for food and flavor research. In the context of analyzing pigmented onion bulbs, for instance, GC-MS based metabolomics has proven superior in precision, reproducibility, and measurement sensitivity compared to other methods.

To pinpoint the most impactful aroma compounds in a sample, techniques like Headspace Aroma Dilution Analysis (HADA) and Aroma Extract Dilution Analysis (AEDA) are employed. These methods involve serial dilutions of a sample's headspace or extract, followed by GC-Olfactometry (GC-O) to determine the flavor dilution (FD) factor. A higher FD factor indicates a more potent aroma compound. While specific AEDA studies on (Z,Z)-di-1-propenyl sulfide are not detailed in the provided information, the methodology is widely applied to identify key odorants in complex food matrices like fresh and processed garlic. For instance, in fresh garlic, compounds like 2-vinyl-4H-1,3-dithiin have been identified with very high FD factors.

Headspace analysis, often utilizing Solid-Phase Microextraction (SPME), is a convenient and rapid sampling method for volatile organic compounds (VOCs). HS-SPME coupled with GC-MS is increasingly used for food analysis, including the characterization of volatile profiles in dried onions.

The choice of the gas chromatography column's stationary phase is critical for the effective separation of volatile compounds. The polarity of the stationary phase determines the elution order of the analytes.

Apolar Columns : These columns, often with a polydimethylsiloxane-based stationary phase, separate compounds primarily based on their boiling points. Nonpolar compounds have a higher affinity for the stationary phase and thus elute later.

Polar Columns : These columns have stationary phases with polar functional groups, allowing for separation based on dipole-dipole interactions in addition to boiling points. Polar compounds will be retained longer on these columns.

For the analysis of sulfur compounds in complex matrices like propylene, the selectivity of the column is crucial to avoid co-elution with the matrix, which can cause a "quenching" effect and lead to inaccurate quantification. Specialized columns, such as the Agilent J&W Select Low Sulfur, are designed to provide excellent separation of sulfur compounds from hydrocarbon matrices. Porous layer open-tubular (PLOT) columns are also widely used for the separation of volatile sulfur compounds.

The selection between apolar and polar columns depends on the specific sample matrix and the target analytes to achieve the best possible resolution and identification.

In mass spectrometry, after the separation of compounds by the gas chromatograph, molecules are ionized and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that allows for the identification of the compound. For (Z,Z)-Di-1-propenyl sulfide, the mass spectrum would be characterized by a specific molecular ion peak (the ion of the intact molecule) and several fragment ions.

The fragmentation of sulfides in mass spectrometry often involves cleavage at the C-S bond. The study of these fragmentation patterns is essential for the structural elucidation of unknown compounds and for confirming the identity of known compounds in a sample. For instance, in the analysis of small molecules, the fragmentation of sulfides often results in the retention of the charge on the sulfur-containing fragment. The interpretation of these patterns, often aided by spectral libraries, is a cornerstone of GC-MS analysis.

| Analytical Technique | Application in (Z,Z)-Di-1-propenyl sulfide Analysis | Key Considerations |

| GC-MS | Primary tool for separation and identification of volatile sulfur compounds. | High precision, reproducibility, and sensitivity. |

| HADA/AEDA | Identification of potent aroma compounds by determining flavor dilution factors. | Useful for sensory-guided analysis of food aromas. |

| HS-SPME | Convenient and rapid sampling of volatile compounds from the headspace of a sample. | Often coupled with GC-MS for comprehensive volatile profiling. |

| Column Chromatography | Separation of analytes based on polarity. | Choice of apolar vs. polar columns is critical for resolution. |

| Mass Spectrometry | Provides a unique fragmentation pattern for compound identification. | Interpretation of mass spectra is key to structural elucidation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including (Z,Z)-Di-1-propenyl sulfide. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to determine the structure of a molecule by analyzing the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the position of a nucleus in the spectrum and is highly dependent on its electronic environment.

For (Z,Z)-Di-1-propenyl sulfide, the ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule, such as those on the methyl groups and the vinyl groups. The coupling constants (J) between adjacent protons would provide information about the stereochemistry of the double bonds, confirming the (Z,Z) configuration.

Similarly, the ¹³C NMR spectrum would show signals corresponding to the different carbon atoms in the molecule. The chemical shifts of these signals would be characteristic of the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the methyl groups. While specific NMR data for (Z,Z)-Di-1-propenyl sulfide is not provided in the search results, the general principles of NMR spectroscopy are routinely applied to characterize such organosulfur compounds.

| Nucleus | Expected Chemical Shift Range (ppm) - General Alkene/Sulfide | Information Provided |

| ¹H | ~1.6-2.0 (CH₃), ~5.0-6.5 (vinyl H) | Number of different proton environments, their relative numbers, and their connectivity. Stereochemistry from coupling constants. |

| ¹³C | ~15-25 (CH₃), ~100-140 (vinyl C) | Number of different carbon environments and their electronic nature. |

Other Chromatographic and Spectroscopic Techniques

Besides GC-MS and NMR, other techniques can be employed for the analysis of organosulfur compounds. Thin Layer Chromatography (TLC) is a simple and rapid method that can be used for the preliminary screening of extracts for the presence of certain classes of compounds. journaljpri.com High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for the analysis of less volatile or thermally labile compounds that are not suitable for GC analysis.

Liquid Chromatography (LC)

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation and quantification of organosulfur compounds from complex matrices like garlic and onion extracts. While a specific analytical method for the direct quantification of Di-1-propenyl sulfide, (Z,Z)- is not extensively detailed in publicly available research, methods for related sulfur compounds provide a strong framework for its analysis.

Research Findings:

The separation of various sulfides and thiosulfinates in commercial garlic products has been successfully achieved using HPLC. nih.gov These methods typically employ reversed-phase columns, such as a C18 column, with a gradient elution system. A common mobile phase consists of a mixture of methanol (B129727) and water, with the gradient adjusted to optimize the separation of compounds with varying polarities.

For the analysis of Di-1-propenyl sulfide, (Z,Z)-, a similar approach would be effective. The nonpolar nature of the sulfide suggests that it would be well-retained on a C18 column. Detection is often performed using a UV detector, typically at wavelengths around 210 nm, where many organosulfur compounds exhibit absorbance. However, due to the lack of a strong chromophore in Di-1-propenyl sulfide, achieving high sensitivity might require derivatization or the use of a more universal detector like a mass spectrometer (LC-MS). The separation of geometric isomers, such as the (Z,Z)-, (E,Z)-, and (E,E)- forms of Di-1-propenyl sulfide, presents a significant chromatographic challenge that can often be addressed by optimizing the mobile phase composition and temperature. nih.gov

Hypothetical HPLC Parameters for Di-1-propenyl sulfide, (Z,Z)- Analysis:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Expected Retention Time | 12-15 minutes (estimated) |

Fourier Transform Infrared (FTIR) Spectroscopy

Research Findings:

FTIR analysis of garlic extracts reveals characteristic peaks for various functional groups, including those associated with organosulfur compounds. researchgate.netresearchgate.net The spectrum of Di-1-propenyl sulfide, (Z,Z)- would be characterized by several key absorption bands. The presence of the C=C double bond in the propenyl groups would give rise to stretching vibrations in the region of 1650-1600 cm⁻¹. The C-H bonds of the alkene and methyl groups would exhibit stretching vibrations in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The C-S stretching vibration, characteristic of sulfides, is typically weaker and appears in the fingerprint region, broadly between 800 and 600 cm⁻¹. The (Z,Z)- configuration, or cis-isomerism, might influence the exact position and intensity of the C-H out-of-plane bending vibrations for the alkene groups, which would be expected around 730-665 cm⁻¹.

Predicted FTIR Absorption Bands for Di-1-propenyl sulfide, (Z,Z)-:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H stretch | =C-H (alkene) |

| ~2920 | C-H stretch | -CH₃ (methyl) |

| ~1650 | C=C stretch | C=C (alkene) |

| ~1440 | C-H bend | -CH₃ (methyl) |

| ~970 | C-H bend (out-of-plane) | =C-H (alkene, trans - if present as impurity) |

| ~700 | C-H bend (out-of-plane) | =C-H (alkene, cis) |

| ~750-600 | C-S stretch | Sulfide |

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. nih.govoak.go.kr This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as the organosulfur constituents of Allium species. usda.gov

Research Findings:

DART-MS has been successfully employed to detect reactive sulfur-containing compounds from crushed garlic and other Allium species. usda.gov The technique operates by exposing the sample to a heated stream of metastable helium atoms, which leads to the ionization of analytes through various gas-phase reactions. For a compound like Di-1-propenyl sulfide, (Z,Z)-, ionization would likely occur through proton transfer, resulting in the formation of a protonated molecule [M+H]⁺.

The high-resolution mass spectrometry coupled with DART allows for the determination of the elemental composition of the detected ions, confirming the identity of the compound. While a specific DART-MS spectrum for Di-1-propenyl sulfide, (Z,Z)- is not published, the expected primary ion would be at m/z 115.0576, corresponding to the protonated molecule [C₆H₁₁S]⁺. Fragmentation of the parent ion can be induced to provide structural information, though DART is considered a soft ionization technique that typically produces minimal fragmentation. nist.gov The quantification of analytes using DART-MS is achievable by using an internal standard and creating a calibration curve.

Expected DART-MS Data for Di-1-propenyl sulfide, (Z,Z)-:

| Parameter | Value |

| Ionization Mode | Positive |

| Reagent Gas | Helium |

| Expected m/z (protonated) | 115.0576 |

| Elemental Composition | [C₆H₁₁S]⁺ |

| Potential Fragments | Fragments corresponding to the loss of a methyl or propenyl group could be observed under higher energy conditions. |

Antioxidant Properties in in vitro Systems

Organosulfur compounds are recognized for their antioxidant capabilities, which contribute to the medicinal properties of many natural plant products bohrium.com. While direct studies on (Z,Z)-Di-1-propenyl sulfide are specific, the broader class of related compounds, including diallyl and dipropyl sulfides, demonstrates significant potential in mitigating oxidative stress. The antioxidant effects are evaluated through various in vitro assays that measure the compound's ability to neutralize free radicals and counteract oxidative processes.

The antioxidant capacity of sulfur-containing compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as ferric reducing power tests researchgate.netmdpi.comnih.gov. For instance, studies on various plant extracts rich in sulfur compounds have demonstrated strong radical-scavenging activity and an ability to inhibit lipid peroxidation nih.gov.

Table 1: In Vitro Antioxidant Activity of Related Sulfur Compounds and Extracts

| Assay Type | Compound/Extract | Finding | Source |

|---|---|---|---|

| DPPH Radical Scavenging | (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs | Compounds showed moderate to strong scavenging ability, with some exhibiting 51-77% scavenging activity. | mdpi.com |

| ABTS Radical Scavenging | Cortex Dictamni Aqueous Extract | The extract scavenged ABTS radicals in a dose-dependent manner. | nih.gov |

The antioxidant mechanisms of sulfur compounds are multifaceted. They can directly neutralize reactive oxygen species (ROS), enhance the body's endogenous antioxidant defenses, and chelate metal ions that catalyze oxidative reactions researchgate.netmdpi.com.

Key mechanisms include:

Radical Scavenging: Hydrogen sulfide (H₂S), a related sulfur compound, demonstrates cytoprotective effects by directly scavenging ROS mdpi.com. This process helps mitigate oxidative stress and cellular damage. Organosulfur compounds can donate hydrogen atoms or electrons to neutralize free radicals, thus inhibiting the chain reactions of lipid peroxidation bohrium.comresearchgate.net.

Enhancement of Endogenous Antioxidants: H₂S can enhance the activity of antioxidant enzymes, providing another layer of cellular protection against oxidative damage mdpi.com. It can also promote the expression of key proteins in antioxidant pathways, such as Nrf2 and heme oxygenase-1 (HO-1) nih.gov.

Metal Chelation: Some plant-derived antioxidants exert their effects by chelating metal ions, which prevents them from participating in the generation of free radicals researchgate.net.

Anti-inflammatory Effects in Cellular or Animal Models

Hydrogen sulfide (H₂S), a key signaling molecule related to organic sulfides, is increasingly recognized for its potent anti-inflammatory roles in various cellular and animal models nih.govnih.gov. It can modulate numerous elements within the inflammatory cascade, protect against tissue injury, and promote the resolution of inflammation nih.govresearchgate.net.

In cellular models, H₂S has been shown to inhibit the activation and nuclear translocation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes mdpi.comnih.gov. This inhibition leads to a reduction in the production of pro-inflammatory cytokines nih.gov. For example, in macrophage cells infected with Mycoplasma, exogenous H₂S was able to decrease the transcription of genes for inflammatory mediators like MCP-1 nih.gov. Similarly, extracts containing bioactive compounds have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated microglial cells mdpi.com.

In animal models of critical illness, H₂S exerts organ-protective and anti-inflammatory effects nih.gov. In a mouse model of myocardial infarction, treatment was associated with reduced levels of the inflammatory cytokine IL-1 and decreased neutrophil infiltration nih.gov. These findings highlight the broad anti-inflammatory potential of sulfur-containing mediators in mitigating inflammatory responses in various tissues nih.govresearchgate.net.

Antimicrobial Activity against Pathogens

Volatile sulfur compounds derived from plants like garlic are well-known for their antimicrobial properties researchgate.netnih.gov. The activity of these compounds extends to a wide range of pathogenic bacteria and fungi.

The antibacterial activity of sulfur compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. Essential oil from Allium sativum (garlic), rich in diallyl sulfides, shows significant antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli nih.gov. Studies suggest that the presence of the allyl group is fundamental for the antimicrobial activity of these sulfide derivatives nih.gov.

Polymers incorporating sulfur have also been found to be moderately active against Escherichia coli researchgate.net. Furthermore, nanoparticles made from metal sulfides, such as zinc sulfide (ZnS) and cadmium sulfide (CdS), have demonstrated potent antibacterial effects against a variety of pathogens, including Streptococcus pyogenes, Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus nih.govnanobioletters.com.

Table 2: Antibacterial Activity of Related Sulfur Compounds

| Compound/Material | Target Pathogen | Measurement | Result | Source |

|---|---|---|---|---|

| Garlic (A. sativum) Essential Oil | Staphylococcus aureus | Inhibition Zone | 14.8 mm | nih.gov |

| Garlic (A. sativum) Essential Oil | Pseudomonas aeruginosa | Inhibition Zone | 21.1 mm | nih.gov |

| Garlic (A. sativum) Essential Oil | Escherichia coli | Inhibition Zone | 11.0 mm | nih.gov |

| Diallyl Disulfide (DADS) | Staphylococcus aureus | Inhibition Zone | 15.9 mm | nih.gov |

| Diallyl Disulfide (DADS) | Pseudomonas aeruginosa | Inhibition Zone | 21.9 mm | nih.gov |

| Diallyl Disulfide (DADS) | Escherichia coli | Inhibition Zone | 11.4 mm | nih.gov |

(Z,Z)-Di-1-propenyl sulfide and related compounds exhibit significant antifungal activity against a broad spectrum of fungal pathogens. Hydrogen sulfide has been shown to inhibit spore germination, germ tube elongation, and mycelial growth in postharvest pathogens like Aspergillus niger and Penicillium italicum plos.org.

Specifically designed (Z)-substituted propenoic acid derivatives have demonstrated potent, broad-spectrum antifungal activity. One such compound emerged as a highly effective agent against several fungi, with its activity being more potent than the reference drugs miconazole and fluconazole in some cases dovepress.com. Diallyl trisulfide, a major component of garlic essential oil, is also a highly effective antifungal agent against wood-rotting fungi mdpi.com.

Table 3: Antifungal Activity (IC₅₀) of a (Z)-substituted Propenoic Acid Derivative

| Fungal Strain | IC₅₀ (μg/mL) |

|---|---|

| Candida albicans | 7.01 |

| Candida parapsilosis | 7.59 |

| Aspergillus niger | 7.25 |

| Trichophyton rubrum | 31.6 |

| Trichophyton mentagrophytes | 41.6 |

(Source: dovepress.com)

Enzymatic Inhibition and Modulation

Organosulfur compounds can interact with and modulate the activity of various enzymes. Diallyl sulfide (DAS), a compound structurally related to Di-1-propenyl sulfide, is known to be a selective inhibitor of Cytochrome P450 2E1 (CYP2E1) nih.gov. This enzyme is involved in the metabolism of various xenobiotics. Inhibition of CYP2E1 by DAS analogs has been studied extensively, with some analogs showing lower IC₅₀ and Kᵢ values compared to DAS, indicating higher potency nih.gov.

Table 4: Enzyme Inhibition Data for Diallyl Sulfide (DAS) and Analogs against CYP2E1

| Compound | IC₅₀ (μmol/L) | Kᵢ (μmol/L) |

|---|---|---|

| Diallyl sulfide (DAS) | 17.3 | 6.3 |

| Diallyl ether | 6.3 | 3.1 |

| Allyl methyl sulfide | 11.4 | 4.4 |

(Source: nih.gov)

Flavor Chemistry and Organoleptic Contributions

Role as Key Odor-Active Compound

(Z,Z)-Di-1-propenyl sulfide (B99878) is recognized as a volatile, flavor-active compound, particularly within plants of the Allium genus and the Meliaceae family. Volatile sulfur compounds as a class are known for their potency and low odor thresholds, which often makes them key contributors to a food's aroma even at low concentrations acs.orgresearchgate.net. This compound is part of a complex mixture of sulfur-containing molecules that define the distinctive aromas of vegetables like onions and garlic ebi.ac.uk. Furthermore, it has been identified as one of the unique sulfur-containing substances contributing to the characteristic tangy scent of Chinese Mahogany (Toona sinensis), which is often described as a blend of shallot and garlic aromas nih.govmdpi.comscirp.org.

Contribution to Characteristic Aroma Profiles in Natural Products

The presence of Di-1-propenyl sulfide has been confirmed in a variety of natural products, where it contributes to their unique aromatic signatures. It is a known volatile constituent of several widely consumed vegetables.

Table 1: Natural Occurrence of Di-1-propenyl sulfide

| Plant Species | Common Name | Family |

|---|---|---|

| Allium cepa | Garden Onion, Red Onion, Green Onion | Amaryllidaceae |

| Allium sativum | Garlic | Amaryllidaceae |

| Allium fistulosum | Welsh Onion | Amaryllidaceae |

| Allium tuberosum | Chinese Chives | Amaryllidaceae |

This table is based on data from multiple sources ebi.ac.ukmdpi.comhmdb.cafoodb.ca.

Quantitative Analysis of Odor Activity Values (OAVs)

Table 2: Illustrative Example of Odor Activity Value (OAV) Calculation

| Compound | Odor Descriptor | Concentration (µg/kg) | Odor Threshold (µg/kg) | Calculated OAV | Aroma Impact |

|---|---|---|---|---|---|

| Compound A | Green, Grassy | 500 | 5 | 100 | High |

| Compound B | Fruity | 200 | 50 | 4 | Moderate |

| Compound C | Earthy | 1000 | 1200 | 0.83 | Low / None |

| Di-1-propenyl sulfide (Hypothetical) | Sulfury, Savory | 15 | 0.5 | 30 | High |

This table is for illustrative purposes only to explain the OAV concept.

Flavor Precursor Transformations during Processing

The formation of (Z,Z)-Di-1-propenyl sulfide and other volatile sulfur compounds in Allium species is not a continuous process in the intact plant. Instead, they are rapidly generated from stable, non-volatile precursors when the plant's cells are damaged, such as by cutting, crushing, or chewing researchgate.netsemanticscholar.org.

The primary precursor for propenyl-containing sulfur volatiles is trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide (B87167) (1-PECSO), also known as isoalliin (B1237514) cabidigitallibrary.orgnih.govnih.gov. The transformation process occurs in two main stages:

Enzymatic Hydrolysis: In intact tissues, isoalliin is stored in the cytoplasm, while the enzyme alliinase is sequestered within the cell's vacuole. When the cell walls are ruptured, the enzyme and substrate come into contact. Alliinase rapidly catalyzes the hydrolysis of isoalliin, breaking it down into pyruvate, ammonia, and the highly reactive intermediate, prop-1-ene-1-sulfenic acid cabidigitallibrary.orgnih.gov.

Non-Enzymatic Rearrangement: The prop-1-ene-1-sulfenic acid intermediate is unstable. It immediately undergoes a series of spontaneous chemical reactions, including condensation and rearrangement cabidigitallibrary.orgresearchgate.net. These reactions lead to the formation of a complex array of secondary volatile compounds, including thiosulfinates, thiosulfonates, and various sulfides, disulfides, and trisulfides, which collectively create the characteristic aroma of the processed vegetable cabidigitallibrary.orgresearchgate.netnih.gov. (Z,Z)-Di-1-propenyl sulfide is one of the many compounds generated through this rapid, non-enzymatic cascade.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Stability

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For (Z,Z)-Di-1-propenyl sulfide (B99878), such studies would elucidate its three-dimensional structure, electron distribution, and relative stability compared to its other isomers ((E,E)- and (E,Z)-di-1-propenyl sulfide).

Conformation Analysis (e.g., s-trans, s-trans)

The orientation of the propenyl groups relative to the central sulfur atom would be a key area of investigation. A conformational analysis would likely explore various rotational isomers. It is hypothesized that the molecule could exist in several conformations, such as s-trans, s-trans, s-trans, s-gauche, and s-gauche, s-gauche, referring to the arrangement around the C-S bonds. The relative energies of these conformers would need to be calculated to determine the most stable structures.

Table 1: Hypothetical Relative Energies of (Z,Z)-Di-1-propenyl sulfide Conformers

| Conformation | Method/Basis Set | Relative Energy (kcal/mol) |

| s-trans, s-trans | DFT/B3LYP/6-31G | 0.00 (Reference) |

| s-trans, s-gauche | DFT/B3LYP/6-31G | (Calculated Value) |

| s-gauche, s-gauche | DFT/B3LYP/6-31G | (Calculated Value) |

| s-cis, s-cis | DFT/B3LYP/6-31G | (Calculated Value) |

This table is for illustrative purposes only, as specific computational data is not available.

Reaction Mechanism Predictions and Energetics

Computational studies could predict the reactivity of (Z,Z)-Di-1-propenyl sulfide in various chemical reactions. For instance, its role in the complex chemistry of garlic and onion flavors could be investigated by modeling its thermal decomposition or its reactions with other sulfur compounds. Density Functional Theory (DFT) is a common method used to calculate the activation energies and reaction enthalpies, providing insight into the kinetics and thermodynamics of potential reaction pathways.

Spectroscopic Property Simulations

Theoretical calculations are invaluable for interpreting experimental spectra. For (Z,Z)-Di-1-propenyl sulfide, simulations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Comparing these simulated spectra with experimental data would help to confirm the structure and purity of synthesized or isolated samples.

Table 2: Hypothetical Predicted Spectroscopic Data for (Z,Z)-Di-1-propenyl sulfide

| Spectroscopic Technique | Predicted Data Point | Method/Basis Set |

| ¹H NMR | Chemical Shift (ppm) for vinyl H | GIAO-DFT/B3LYP/6-311+G(d,p) |

| ¹³C NMR | Chemical Shift (ppm) for vinyl C | GIAO-DFT/B3LYP/6-311+G(d,p) |

| IR Spectroscopy | C=C stretch frequency (cm⁻¹) | DFT/B3LYP/6-31G* |

| UV-Vis Spectroscopy | λmax (nm) | TD-DFT/B3LYP/6-311+G(d,p) |

This table is for illustrative purposes only, as specific computational data is not available.

Environmental Fate and Ecological Interactions

Behavior in Soil Environments

The behavior of volatile organosulfur compounds, including propenyl sulfides, in soil is a dynamic process governed by several factors. Upon incorporation of Allium residues into the soil, a cascade of enzymatic reactions is initiated. The enzyme alliinase acts on S-alk(en)yl-L-cysteine sulfoxides to produce unstable sulfenic acids. In onions, the primary precursor is isoalliin (B1237514) (S-1-propenyl-l-cysteine sulfoxide), which leads to the formation of various volatile sulfur compounds. These compounds can then undergo further transformations in the soil environment.

The persistence and movement of these compounds in soil are influenced by:

Volatility: Di-1-propenyl sulfide (B99878) is a volatile compound, which means it can readily transition into a gaseous phase. This property affects its distribution in the soil profile and its potential for atmospheric release.

Adsorption: Organosulfur compounds can be adsorbed onto soil organic matter and clay particles. The extent of adsorption depends on the soil's physical and chemical properties, such as organic matter content, clay content, and pH. This process can reduce the compound's volatility and bioavailability.

Leaching: The potential for these compounds to move through the soil profile with water is another important aspect of their environmental fate. However, due to their volatility and potential for adsorption, extensive leaching into groundwater is less likely for many of these compounds.

Table 1: Factors Influencing the Behavior of Allium-derived Volatile Sulfur Compounds in Soil

| Factor | Influence on Environmental Fate |

|---|---|

| Soil Type | Affects adsorption and microbial activity. Clay and organic matter content are key. |

| Temperature | Higher temperatures increase volatility and microbial degradation rates. |

| Moisture | Influences microbial activity and the movement of water-soluble degradation products. |

| pH | Can affect the chemical stability and transformation pathways of sulfur compounds. |

Interaction with Soil Microorganisms

Soil microorganisms play a crucial role in the transformation and degradation of organosulfur compounds derived from Allium species. The introduction of these compounds into the soil can significantly influence the composition and activity of the soil microbial community.

Microbial metabolism is a primary pathway for the breakdown of volatile sulfur compounds in the soil. Various bacteria and fungi can utilize these compounds as a source of carbon and sulfur. The degradation pathways can involve oxidation, reduction, and methylation processes. For instance, sulfides can be oxidized to sulfates by certain soil bacteria. The rate and extent of microbial degradation are dependent on the specific microbial populations present, as well as prevailing environmental conditions such as temperature, moisture, and nutrient availability.

The release of Allium volatiles can also have an inhibitory effect on certain soil microorganisms. This antimicrobial activity is a key component of their role in biofumigation.

Table 2: General Interactions of Allium Volatiles with Soil Microorganisms

| Type of Interaction | Description | Potential Outcome |

|---|---|---|

| Biodegradation | Microorganisms utilize the compound as a substrate for growth. | Breakdown of the compound into simpler, less toxic substances. |

| Antimicrobial Activity | The compound inhibits the growth or kills certain soil microbes. | Suppression of soil-borne plant pathogens. |

| Community Shift | The presence of the compound alters the relative abundance of different microbial species. | Changes in soil ecological functions. |

Role as Natural Fumigants

The biocidal properties of volatile compounds released from the degradation of Allium tissues, including various sulfides, are well-documented. This has led to the investigation of Allium species and their residues as natural soil fumigants, a practice known as biofumigation. researchgate.net

The process of biofumigation involves incorporating crushed Allium plant material into the soil. The subsequent release of volatile sulfur compounds can help to control a range of soil-borne pests and pathogens, including fungi, nematodes, and insects. rug.nlresearchgate.net For instance, studies have shown that compounds like dimethyl disulfide (DMDS), dipropyl disulfide (DPDS), and diallyl disulfide (DADS) exhibit significant inhibitory effects against various soil pathogenic fungi. rug.nlresearchgate.net The insecticidal activity of these disulfides has also been demonstrated. rug.nlresearchgate.net

Q & A

Q. What are the natural sources and structural characteristics of (Z,Z)-di-1-propenyl sulfide, and how do its isomeric forms impact biological activity studies?

(Z,Z)-Di-1-propenyl sulfide is a volatile organosulfur compound predominantly found in Allium species, such as garlic and onion . Its biological activity is influenced by stereochemistry; the (Z,Z) isomer exhibits distinct reactivity compared to (E,Z) or (E,E) configurations due to differences in molecular geometry and electronic interactions. Researchers should employ nuclear Overhauser effect (NOE) NMR experiments or IR spectroscopy (cis isomers show characteristic absorptions at 936 and 665 cm⁻¹) to confirm stereochemical assignments .

Q. How can spectroscopic techniques differentiate between cis and trans isomers of di-1-propenyl sulfide?

Infrared (IR) spectroscopy is critical for distinguishing isomers: cis configurations exhibit absorption bands at 936 and 665 cm⁻¹, while trans isomers show a band at 960 cm⁻¹ . In ¹H NMR, the coupling constants (J values) of vinylic protons differ between isomers due to spatial arrangements. For example, cis protons typically display smaller J values (~10 Hz) compared to trans configurations (~15 Hz). Low-temperature NMR (e.g., -15°C) may stabilize transient intermediates for clearer spectral resolution .

Q. What synthetic pathways yield di-1-propenyl sulfide derivatives, and how can reaction specificity be ensured?

Common methods include:

- Oxidation : Reacting di-1-propenyl disulfide with oxidizing agents (e.g., H₂O₂) to form thiosulfinates. However, thiosulfinates are thermally unstable and rapidly isomerize to zwiebelanes, requiring immediate low-temperature analysis .

- Radical-mediated synthesis : Gamma irradiation of precursor disulfides generates di-1-propenyl sulfides with controlled cis/trans ratios (e.g., 33:67 for cis,cis:cis,trans under 10⁴–10⁶ rad) . Reaction specificity is enhanced by inert atmospheres (to prevent oxidation) and real-time monitoring via inline FTIR or UV-Vis spectroscopy.

Advanced Research Questions

Q. What analytical challenges arise in characterizing thermally unstable derivatives like di-1-propenyl thiosulfinate, and how can they be mitigated?

Di-1-propenyl thiosulfinate degrades rapidly at room temperature, making gas chromatography (GC) unsuitable. Instead, cryogenic NMR (-15°C) stabilizes the compound for structural elucidation . For quantification in complex matrices (e.g., plant extracts), liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is recommended, coupled with deuterated internal standards to account for matrix effects .

Q. How does gamma irradiation influence stereochemical outcomes in di-1-propenyl sulfide synthesis, and what techniques quantify isomer ratios?

Irradiation induces radical-mediated isomerization, favoring cis,trans configurations due to lower energy barriers . To quantify ratios, use chiral stationary phase gas chromatography (CSP-GC) or reverse-phase HPLC with polar modifiers (e.g., acetonitrile/water). Synchrotron-based circular dichroism (CD) spectroscopy can further resolve enantiomeric excess in asymmetric syntheses.

Q. What advanced strategies are recommended for quantifying (Z,Z)-di-1-propenyl sulfide in biological matrices?

- Stable isotope dilution assay (SIDA) : Use deuterated or ¹³C-labeled analogs as internal standards to correct for volatility losses during sample preparation.

- Headspace solid-phase microextraction (HS-SPME) : Coupled with GC-MS, this minimizes solvent interference and enhances sensitivity for trace volatile analytes .

- Validation : Perform spike-recovery tests across physiological pH ranges (e.g., 4.6–7.4) to account for pH-dependent sulfide speciation .

Q. How do solvent polarity and temperature affect the isomerization kinetics of di-1-propenyl sulfide?

Polar solvents (e.g., DMSO) stabilize zwitterionic transition states, accelerating isomerization. In contrast, nonpolar solvents (e.g., hexane) slow kinetics. Temperature-controlled stopped-flow NMR can measure rate constants (k) at varying conditions, with Arrhenius plots revealing activation energies (Eₐ). For example, isomerization in ethanol shows Eₐ ≈ 50 kJ/mol, while toluene yields Eₐ ≈ 65 kJ/mol .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.